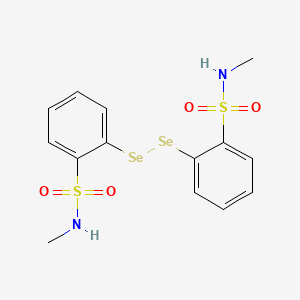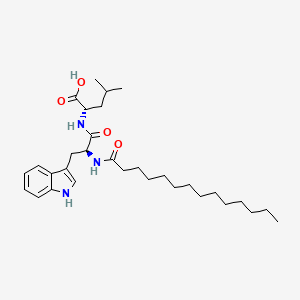
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is a complex organic compound that belongs to the class of peptides It is composed of the amino acids leucine and tryptophan, linked by a peptide bond, with an additional oxotetradecyl group attached to the tryptophan residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of leucine and tryptophan are protected using suitable protecting groups to prevent unwanted side reactions.
Peptide Bond Formation: The protected leucine and tryptophan are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Introduction of the Oxotetradecyl Group: The oxotetradecyl group is introduced to the tryptophan residue through an acylation reaction using an appropriate acylating agent.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
化学反応の分析
Types of Reactions
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxotetradecyl group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxotetradecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan
Reduction: Reduced derivatives of the oxotetradecyl group
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling cascades.
類似化合物との比較
Similar Compounds
- L-Leucine, N-(1-oxotetradecyl)-L-histidyl-
- L-Leucine, N-(1-oxotetradecyl)-L-phenylalanyl-
- L-Leucine, N-(1-oxotetradecyl)-L-tyrosyl-
Uniqueness
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. The indole ring of tryptophan allows for unique interactions with biological targets, making this compound particularly interesting for research in medicinal chemistry and drug development.
特性
CAS番号 |
192722-67-1 |
|---|---|
分子式 |
C31H49N3O4 |
分子量 |
527.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H49N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-19-29(35)33-27(30(36)34-28(31(37)38)20-23(2)3)21-24-22-32-26-18-16-15-17-25(24)26/h15-18,22-23,27-28,32H,4-14,19-21H2,1-3H3,(H,33,35)(H,34,36)(H,37,38)/t27-,28-/m0/s1 |
InChIキー |
RWSZMLVQYNCISL-NSOVKSMOSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



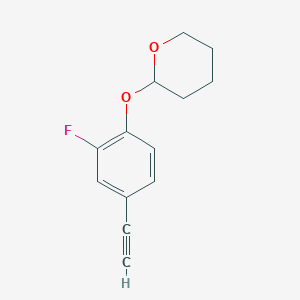
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
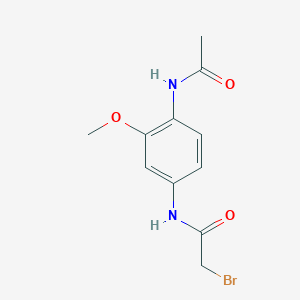
![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)
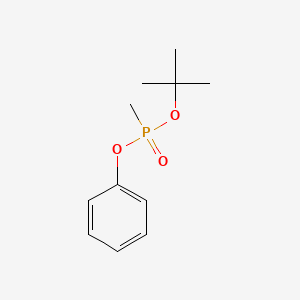
![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
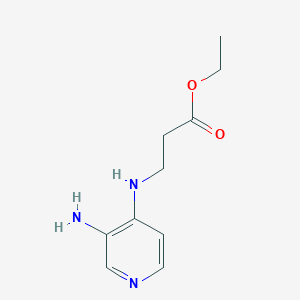
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
